3-Methoxy-benzylzinc chloride
Description
Synthesis of 3-Methoxybenzyl Halide Precursors
The pathway to 3-methoxybenzyl chloride, the immediate precursor to the target organozinc reagent, begins with 3-hydroxybenzaldehyde (B18108). This section outlines the sequential reactions required to convert the starting aldehyde into the desired benzyl (B1604629) chloride.
The initial step involves the methylation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde to yield 3-methoxybenzaldehyde (B106831). A common and effective method employs dimethyl sulfate (B86663) as the methylating agent in the presence of a base. google.comgoogle.com
A typical procedure involves dissolving 3-hydroxybenzaldehyde in water, followed by the addition of a sodium hydroxide (B78521) solution. google.com Dimethyl sulfate is then added dropwise while maintaining the temperature between 15-20°C. google.com After the reaction period, the pH is adjusted, and the product, 3-methoxybenzaldehyde, is extracted using an organic solvent like dichloromethane (B109758) or chloroform. google.com The use of phase-transfer catalysts has also been explored to facilitate this type of methylation. google.com The reaction's efficiency can be influenced by the stoichiometry of the reagents and the pH control during the process. google.comgoogle.com
| Reagent | Role | Typical Conditions | Source |
| 3-Hydroxybenzaldehyde | Starting Material | - | google.com |
| Dimethyl Sulfate | Methylating Agent | Added dropwise at 15-20°C | google.com |
| Sodium Hydroxide | Base | Aqueous solution | google.com |
| Dichloromethane | Extraction Solvent | Post-reaction workup | google.com |
The second step is the reduction of the aldehyde functional group in 3-methoxybenzaldehyde to a primary alcohol, yielding 3-methoxybenzyl alcohol. Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for this transformation due to its mild nature and high selectivity for aldehydes and ketones. udel.eduscribd.commasterorganicchemistry.com
The reaction is generally carried out by dissolving 3-methoxybenzaldehyde in a suitable solvent, such as ethanol. udel.edu A solution of sodium borohydride, often dissolved in aqueous sodium hydroxide, is then added slowly, typically in an ice bath to control the exothermic reaction. udel.edu After the addition is complete, the reaction is stirred at room temperature. udel.edu An acidic workup, for instance, with hydrochloric acid, is performed to quench the excess NaBH₄ and protonate the resulting alkoxide to give the final alcohol product. udel.edu Alternative procedures describe the use of potassium borohydride google.comgoogle.com or performing the reduction under ultrasonic irradiation to enhance reaction rates. ugm.ac.idresearchgate.net
| Reagent | Role | Typical Conditions | Source |
| 3-Methoxybenzaldehyde | Substrate | - | google.comudel.edu |
| Sodium Borohydride (NaBH₄) | Reducing Agent | Added slowly in an ice bath | udel.edu |
| Potassium Borohydride (KBH₄) | Reducing Agent | Alternative to NaBH₄ | google.comgoogle.com |
| Ethanol | Solvent | Dissolves the aldehyde | udel.edu |
| Hydrochloric Acid (HCl) | Quenching/Workup | Added after reduction is complete | udel.edu |
The final step in precursor synthesis is the conversion of the hydroxyl group of 3-methoxybenzyl alcohol into a chloride, forming 3-methoxybenzyl chloride. This transformation can be achieved using several chlorinating agents, with thionyl chloride and hydrochloric acid being prominent examples.
Chlorination using thionyl chloride (SOCl₂) is a common and efficient method for converting primary alcohols to alkyl chlorides. guidechem.comprepchem.com The reaction mechanism involves the formation of a chlorosulfite intermediate, which then decomposes to the benzyl chloride, sulfur dioxide, and hydrogen chloride. researchgate.net
In a representative procedure, the alcohol is dissolved in a suitable solvent like toluene (B28343) or dichloromethane. prepchem.com A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl generated during the reaction. prepchem.com Thionyl chloride is then added, usually at a reduced temperature (e.g., 5°C), and the mixture is stirred until the reaction is complete. prepchem.com The workup typically involves washing with dilute acid and water to remove byproducts and the base. prepchem.com The choice of solvent and base is crucial for optimizing the yield and minimizing side reactions. researchgate.net
| Reagent | Role | Typical Conditions | Source |
| 3-Methoxybenzyl Alcohol | Substrate | - | prepchem.com |
| Thionyl Chloride (SOCl₂) | Chlorinating Agent | Added at reduced temperature (e.g., 5°C) | prepchem.com |
| Pyridine | Base | Neutralizes generated HCl | prepchem.com |
| Toluene | Solvent | Dissolves the alcohol | prepchem.com |
Direct Preparation of 3-Methoxy-benzylzinc Chloride
The final target compound, this compound, is prepared directly from 3-methoxybenzyl chloride. This involves an oxidative insertion of zinc metal into the carbon-chlorine bond of the benzyl chloride. uantwerpen.benih.govuni-muenchen.de This method is a cornerstone of organozinc chemistry, allowing for the creation of functionalized reagents.
The preparation is typically carried out by reacting 3-methoxybenzyl chloride with activated zinc dust in an anhydrous solvent, most commonly tetrahydrofuran (B95107) (THF). uantwerpen.beuni-muenchen.desigmaaldrich.com The presence of lithium chloride (LiCl) is often used to facilitate the zinc insertion and to keep the resulting organozinc species soluble. uantwerpen.be The resulting solution of this compound, often prepared as a 0.5 M solution in THF, is then used directly in subsequent reactions, such as Negishi cross-couplings or additions to carbonyl compounds. uantwerpen.beuni-muenchen.dewiley.com The stability and reactivity of the prepared organozinc reagent are crucial for its successful application in synthesis. uni-muenchen.de
| Reagent | Role | Typical Conditions | Source |
| 3-Methoxybenzyl Chloride | Precursor | - | uantwerpen.benih.govuni-muenchen.de |
| Zinc (activated) | Metal for Insertion | Zinc dust | uantwerpen.benih.gov |
| Tetrahydrofuran (THF) | Solvent | Anhydrous | uantwerpen.beuni-muenchen.de |
| Lithium Chloride (LiCl) | Additive | Solubilizes the organozinc reagent | uantwerpen.be |
Oxidative Insertion of Zinc Metal
Oxidative insertion involves the direct reaction of an organic halide with zinc metal to form the corresponding organozinc halide. This is a fundamental and widely used approach for preparing organozinc reagents. The success of this method hinges on the reactivity of the zinc metal and the stability of the resulting organometallic compound.
The direct insertion of commercially available zinc dust into the carbon-chlorine bond of 3-methoxybenzyl chloride is often a slow process. To enhance the reaction rate, activation of the zinc dust is crucial. Common activation methods include washing the zinc dust with acids to remove the passivating oxide layer, followed by treatment with reagents like 1,2-dibromoethane (B42909) and chlorotrimethylsilane. uni-muenchen.de For instance, a general procedure for preparing benzylic zinc reagents involves activating zinc dust with 1,2-dibromoethane and Me3SiCl in tetrahydrofuran (THF) before the addition of the corresponding benzylic chloride. beilstein-journals.org This pre-activation step significantly increases the surface area and reactivity of the zinc, facilitating a more efficient oxidative insertion.
In a related study, zinc-mediated, palladium-catalyzed cross-couplings were performed by mixing a benzyl halide, such as 3-methoxybenzyl chloride, with an aryl halide in the presence of zinc dust. nih.gov The efficiency of this in situ formation of the organozinc reagent can be influenced by additives. For example, the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) was found to enhance yields significantly in aqueous media. nih.gov
| Reactant | Activating Agent | Additive | Solvent | Outcome |
| 3-Methoxybenzyl chloride | None (in situ Pd-cat) | TMEDA | Water | High yield of cross-coupling product nih.gov |
| General Benzylic Chlorides | 1,2-Dibromoethane, Me3SiCl | LiCl | THF | Efficient formation of benzylic zinc chloride uni-muenchen.debeilstein-journals.org |
Rieke zinc is a highly reactive form of zinc metal prepared by the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium, sodium, or potassium naphthalenide. researchgate.net This method produces a finely divided, high-surface-area zinc powder with exceptional reactivity, enabling the synthesis of organozinc reagents from less reactive organic halides and at lower temperatures than required for standard zinc dust. researchgate.net
The preparation of Rieke zinc via the reduction of ZnCl₂ with lithium results in a slurry that contains finely divided zinc metal and lithium chloride as a byproduct. nih.gov This highly active zinc can readily undergo oxidative insertion with aryl and benzylic halides. The enhanced reactivity of Rieke zinc makes it particularly suitable for substrates that are sluggish to react with conventional zinc dust, although its use with benzylic chlorides like 3-methoxybenzyl chloride is less commonly detailed than for aryl halides. researchgate.netnih.gov The primary advantage is the ability to perform the oxidative addition under milder conditions, which can improve the tolerance of other sensitive functional groups within the molecule.
| Zinc Source | Preparation | Key Feature | Application |
| Rieke Zinc | Reduction of ZnCl₂ with Li, Na, or K naphthalenide | Highly reactive, high surface area | Oxidative insertion into less reactive halides researchgate.net |
The addition of lithium chloride (LiCl) has a profound and beneficial effect on the oxidative insertion of zinc into organic halides. beilstein-journals.org LiCl is believed to prevent the newly formed organozinc species from passivating the metal surface and to increase the solubility of the organozinc reagent by forming a more soluble complex (RZnCl·LiCl). guidechem.com This effect significantly accelerates the reaction rate and often leads to higher yields.
For the synthesis of benzylic zinc chlorides, the presence of one equivalent of LiCl can dramatically reduce reaction times and allow the insertion to proceed at ambient temperature, whereas the same reaction without LiCl might require elevated temperatures and still result in low conversion. beilstein-journals.org For example, the preparation of functionalized benzylic zinc chlorides from their corresponding chlorides with zinc dust is greatly facilitated by the addition of LiCl, with reactions often completing within hours at 25 °C. beilstein-journals.orguni-muenchen.de This LiCl-mediated method has been shown to be compatible with a variety of functional groups. beilstein-journals.org
| Reaction | Additive | Temperature (°C) | Reaction Time | Yield | Reference |
| Zinc insertion into Ethyl 4-iodobenzoate | None | 70 | 24 h | <5% | beilstein-journals.org |
| Zinc insertion into Ethyl 4-iodobenzoate | 1 equiv. LiCl | 25 | 24 h | 94% | beilstein-journals.org |
| Zinc insertion into 4-Acetylbenzyl chloride | 1.5 equiv. LiCl | 25 | 3.5 h | 68% | beilstein-journals.org |
Halogen-Magnesium Exchange and Subsequent Transmetalation with Zinc Chloride
An alternative and powerful route to organozinc reagents involves a two-step process: initial formation of an organomagnesium (Grignard) reagent followed by transmetalation with a zinc salt, typically ZnCl₂. This approach is particularly useful when direct zinc insertion is problematic or when milder conditions are required.
The halogen-magnesium exchange reaction provides a mild pathway to Grignard reagents without using magnesium metal. The reagent iPrMgCl·LiCl, often called "Turbo Grignard," is highly effective for this transformation. guidechem.comresearchgate.net It can convert aryl and heteroaryl bromides and iodides into their corresponding magnesium reagents under conditions where many functional groups (e.g., esters, nitriles) remain intact. researchgate.net The presence of LiCl in the reagent breaks down the dimeric aggregates of the Grignard reagent, increasing its solubility and reactivity. guidechem.com
For the synthesis of this compound, the precursor 3-methoxybenzyl chloride would first undergo a halogen-magnesium exchange with iPrMgCl·LiCl. The resulting benzylic Grignard reagent, 3-methoxybenzylmagnesium chloride, is then immediately transmetalated by the addition of ZnCl₂ to furnish the desired this compound. This method benefits from the high reactivity and functional group tolerance of the iPrMgCl·LiCl exchange. researchgate.net
| Step | Reagent | Function | Advantage |
| 1. Halogen-Magnesium Exchange | iPrMgCl·LiCl | Forms Grignard reagent from organic halide | Mild conditions, high functional group tolerance guidechem.comresearchgate.net |
| 2. Transmetalation | ZnCl₂ | Converts Grignard reagent to organozinc reagent | Access to organozinc reactivity |
A highly efficient one-pot method for preparing functionalized benzylic zinc chlorides involves the direct insertion of magnesium turnings into a benzylic chloride in the presence of both LiCl and ZnCl₂. electronicsandbooks.com In this Barbier-type reaction, the magnesium insertion is facilitated by LiCl, and the highly reactive Grignard reagent intermediate is immediately trapped in situ by ZnCl₂. beilstein-journals.org This immediate transmetalation prevents the Grignard reagent from undergoing undesirable side reactions, such as decomposition or reaction with sensitive functional groups present in the molecule. electronicsandbooks.com
This method is significantly faster and proceeds at lower temperatures compared to direct zinc insertion. electronicsandbooks.com For example, the preparation of 3-ethoxycarbonylbenzylzinc chloride from the corresponding chloride using this Mg/LiCl/ZnCl₂ system is complete within 2 hours at 25 °C, with minimal formation of homocoupling byproducts. electronicsandbooks.com This demonstrates the procedure's high efficiency and chemoselectivity, making it a powerful tool for generating functionalized benzylic zinc reagents like this compound. beilstein-journals.orgelectronicsandbooks.com
| Precursor | Reagents | Temperature (°C) | Time | Outcome | Reference |
| 3-Ethoxycarbonylbenzyl chloride | Mg turnings, LiCl, ZnCl₂ | 25 | 2 h | Efficient formation of the corresponding benzylic zinc chloride | electronicsandbooks.com |
| General Benzylic Chlorides | Mg turnings, LiCl, ZnCl₂ | 25 | 15-45 min | Fast and efficient formation of benzylic zinc reagents | electronicsandbooks.com |
Preparation of Related 3-Methoxybenzylzinc Bromide
The synthesis of 3-Methoxybenzylzinc bromide follows a similar pathway to its chloride counterpart, utilizing the direct insertion of zinc metal into the carbon-bromine bond of 1-(bromomethyl)-3-methoxybenzene (3-methoxybenzyl bromide). chemrxiv.orguantwerpen.be This reaction is a common method for generating the organozinc reagent, which is often prepared in situ for immediate use in subsequent cross-coupling reactions. chemrxiv.orgthieme-connect.de
The utility of 3-Methoxybenzylzinc bromide has been demonstrated in transition-metal-catalyzed reactions, such as the Negishi cross-coupling. In a documented synthesis, the reagent was prepared via direct zinc insertion and then coupled with an electrophile, methyl 2-chloronicotinate, in the presence of a nickel catalyst. uantwerpen.be This specific application highlights the successful preparation and reactivity of the organozinc bromide.
Table 2: Research Finding on the Application of In Situ Prepared 3-Methoxybenzylzinc Bromide
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |
| 3-Methoxybenzylzinc bromide | Methyl 2-chloronicotinate | Nickel-based catalyst | Methyl 2-(3-methoxybenzyl)nicotinate | 88 | uantwerpen.be |
This synthetic route underscores a practical and high-yielding method for generating and utilizing 3-Methoxybenzylzinc bromide in the formation of carbon-carbon bonds. uantwerpen.be
Properties
Molecular Formula |
C8H9ClOZn |
|---|---|
Molecular Weight |
222.0 g/mol |
IUPAC Name |
zinc;1-methanidyl-3-methoxybenzene;chloride |
InChI |
InChI=1S/C8H9O.ClH.Zn/c1-7-4-3-5-8(6-7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
MRTOLABRGUSXMD-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC(=C1)[CH2-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxy Benzylzinc Chloride
Chemical Formula and Molecular Weight
The chemical formula for 3-methoxy-benzylzinc chloride is C8H9ClOZn. nih.gov Its molecular weight is 222.00 g/mol . sigmaaldrich.com
Chlorination Protocols for 3-Methoxybenzyl Alcohol
Physical State and Appearance
This compound is typically handled as a solution, most commonly in tetrahydrofuran (B95107) (THF). sigmaaldrich.com The precursor, 3-methoxybenzyl chloride, is a clear colorless to light yellow liquid. chemicalbook.comguidechem.com
Solubility
Organozinc halides, including this compound, are generally prepared and used in ethereal solvents like tetrahydrofuran (THF), in which they are soluble. sigmaaldrich.comsigmaaldrich.com The solubility in THF allows for convenient handling and reaction setup.
Stability
Organozinc compounds are known to be unstable towards protic solvents. wikipedia.org While generally more stable than many other organometallic reagents, they are still sensitive to moisture and air and are best handled under inert atmosphere. wikipedia.orgguidechem.com The stability of benzylic zinc chlorides can be influenced by the substituents on the aromatic ring. For instance, the presence of a propionyl group on a benzylic zinc chloride has been shown to result in a half-life of one month at 25 °C. core.ac.uk The precursor, 3-methoxybenzyl chloride, is noted to be moisture sensitive. guidechem.com
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods in organometallic chemistry. The two primary routes, direct insertion of zinc and transmetalation, are discussed below.
Direct Insertion of Zinc into 3-Methoxybenzyl Chloride
A common and direct method for preparing this compound involves the oxidative addition of zinc metal to 3-methoxybenzyl chloride. chemicalbook.com To facilitate this reaction, the zinc metal often needs to be activated. wikipedia.org One effective method for activation involves the use of Rieke zinc, which is prepared by the reduction of zinc chloride with potassium. wikipedia.org More commonly for benzylic chlorides, the insertion of zinc dust is mediated by the presence of lithium chloride (LiCl). acs.org This LiCl mediation allows the reaction to proceed smoothly at room temperature, often providing the desired organozinc reagent in high yield with minimal formation of homo-coupling byproducts. acs.orguni-muenchen.de For example, 3-methoxybenzyl chloride can be converted to the corresponding zinc reagent in high yield within a few hours at 25 °C using zinc dust and LiCl in THF. core.ac.uk
Transmetalation of 3-Methoxybenzylmagnesium Chloride with Zinc Chloride
An alternative route to this compound is through a transmetalation reaction. This typically involves the initial preparation of the corresponding Grignard reagent, 3-methoxybenzylmagnesium chloride, by reacting 3-methoxybenzyl chloride with magnesium metal. electronicsandbooks.com The resulting Grignard reagent is then treated with a zinc halide, such as zinc chloride (ZnCl2), to undergo transmetalation, affording the desired this compound. electronicsandbooks.comuni-muenchen.de This method is also effective and provides a viable alternative to the direct insertion method, particularly when the Grignard reagent is readily accessible. sigmaaldrich.com The in situ transmetalation of the intermediate benzylic magnesium reagent is a key feature of this approach. electronicsandbooks.com
Applications of this compound in Cross-Coupling Reactions
This compound is a valuable reagent in palladium- or nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Its applications in Negishi coupling and acylation reactions are particularly noteworthy.
Negishi Coupling Reactions with Aryl Halides
The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for carbon-carbon bond formation. sigmaaldrich.com this compound has been successfully employed in Negishi coupling reactions with various aryl halides to synthesize diarylmethanes. chemicalbook.com For example, it has been coupled with methyl 2-chloronicotinate in the presence of a nickel catalyst to produce the corresponding benzylated nicotinate (B505614) in high yield. uantwerpen.be These reactions demonstrate the utility of this compound in constructing complex molecular architectures that are of interest in medicinal chemistry and materials science. core.ac.uk
Acylation Reactions with Acid Chlorides
Acylation reactions of organozinc reagents with acid chlorides provide a direct route to ketones. This compound can undergo acylation in the presence of a suitable catalyst, such as an iron(II) salt. uni-muenchen.de These reactions are typically efficient and proceed under mild conditions. researchgate.net For instance, the copper(I)-mediated acylation of benzylic zinc chlorides with acid chlorides has been shown to produce ketones in excellent yields. acs.org This methodology allows for the introduction of an acyl group, further expanding the synthetic utility of this compound for the preparation of functionalized ketones.
Comparative Analysis with Other Organozinc Reagents
The reactivity and utility of an organozinc reagent are influenced by its specific structure. This section compares this compound to its unsubstituted counterpart and discusses the electronic influence of the methoxy (B1213986) group.
Reactivity Comparison: this compound vs. Benzylzinc chloride
The presence of the methoxy group on the benzene (B151609) ring of this compound influences its reactivity compared to the unsubstituted benzylzinc chloride. The methoxy group is generally considered an electron-donating group through resonance, which can increase the electron density on the benzylic carbon, potentially making it a more potent nucleophile. libretexts.orglibretexts.org However, the inductive effect of the oxygen atom can also withdraw electron density. libretexts.org The position of the substituent is crucial. In the meta position, the resonance-donating effect is less pronounced compared to the ortho and para positions. The relative reactivity in specific reactions will depend on the interplay of these electronic effects and the reaction mechanism. Studies on the relative kinetic basicity of organozinc reagents have indicated that benzylzinc halides are generally less basic than alkylzinc halides. nih.gov
Reactivity Profiles and Mechanistic Investigations of 3 Methoxy Benzylzinc Chloride
General Reactivity Characteristics of Functionalized Benzylic Zinc Reagents
Functionalized benzylic zinc reagents, such as 3-Methoxy-benzylzinc chloride, are a class of organometallics that exhibit a favorable balance of reactivity and functional group tolerance. rsc.orgsigmaaldrich.cn This makes them highly useful in the synthesis of complex molecules. sigmaaldrich.cn The presence of the zinc metal allows for a high degree of functional group compatibility, tolerating sensitive groups like esters, nitriles, and ketones, which might not be compatible with more reactive organometallic reagents like Grignard or organolithium reagents. sigmaaldrich.cn
The preparation of these reagents can be achieved through the direct insertion of zinc metal into the corresponding benzylic halide. acs.orgresearchgate.net The reactivity of the zinc metal itself can be crucial, with highly reactive forms like Rieke® Zinc enabling the direct reaction with a wider range of organic halides, including chlorides. sigmaaldrich.cn The use of additives like lithium chloride (LiCl) has been shown to be beneficial, accelerating the formation of the organozinc reagent by facilitating the solubilization of organozinc intermediates from the surface of the zinc metal. researchgate.netnih.gov
The stability of benzylic zinc reagents is another key characteristic. While they are reactive nucleophiles, they are generally more stable than their Grignard counterparts, allowing for a broader range of reaction conditions and better handling. sigmaaldrich.cn Their reactivity can be tuned by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, like the methoxy (B1213986) group in this compound, can influence the nucleophilicity of the reagent.
C-C Bond Forming Reactions
This compound is a versatile reagent for the construction of carbon-carbon bonds, participating in a variety of transformations, most notably cross-coupling and addition reactions.
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, and benzylic zinc reagents are excellent partners in these transformations.
Transition metal-catalyzed cross-coupling reactions involve the reaction of an organometallic reagent with an organic halide or pseudohalide in the presence of a metal catalyst, typically based on palladium or nickel. wikipedia.orgorganic-chemistry.org The general catalytic cycle for a palladium-catalyzed reaction, for instance, involves three key steps:
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halide bond of the organic halide, forming a new organometallic complex and increasing the oxidation state of the metal (e.g., to Pd(II)). wikipedia.org
Transmetalation: The organometallic reagent (in this case, the organozinc compound) transfers its organic group to the palladium complex, displacing the halide. wikipedia.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle. wikipedia.org
The choice of catalyst, ligands, and reaction conditions can significantly influence the efficiency and selectivity of the cross-coupling reaction. wikipedia.orgorganic-chemistry.org
The Negishi cross-coupling, which specifically utilizes organozinc reagents, is a powerful method for C-C bond formation. organic-chemistry.org this compound can be effectively coupled with a variety of aryl and heteroaryl halides and triflates under palladium or nickel catalysis. organic-chemistry.orgchemrxiv.org These reactions often proceed with high yields and tolerate a wide array of functional groups on both coupling partners. rsc.orgorganic-chemistry.org
For example, the cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides has been demonstrated to be a practical method for synthesizing polyfunctionalized diaryl- and aryl-heteroaryl-methanes. rsc.org In these reactions, a catalytic system of CoCl₂ and isoquinoline (B145761) allows for efficient coupling. rsc.org The use of more economical and less toxic metals like cobalt and iron is an area of ongoing research to replace palladium in these transformations. rsc.org
The table below presents data on the Negishi cross-coupling of various benzylic zinc reagents, including those similar in reactivity to this compound, with different electrophiles.
| Benzylic Zinc Reagent | Electrophile | Catalyst System | Product | Yield (%) |
| 4-Methoxybenzylzinc chloride | 4-Bromobenzonitrile | CoCl₂/isoquinoline | 4-(4-Methoxybenzyl)benzonitrile | 82 |
| 4-Methoxybenzylzinc chloride | Ethyl 4-bromobenzoate (B14158574) | CoCl₂/isoquinoline | Ethyl 4-(4-methoxybenzyl)benzoate | 70 |
| 4-Methoxybenzylzinc chloride | 2-Bromobenzophenone | CoCl₂/isoquinoline | 2-(4-Methoxybenzyl)benzophenone | 64 |
| 3-Fluorobenzylzinc chloride | Ethyl 5-bromofuran-2-carboxylate | CoCl₂/isoquinoline | Ethyl 5-(3-fluorobenzyl)furan-2-carboxylate | 60 |
Data compiled from a study on cobalt-catalyzed cross-coupling reactions. rsc.org
The Kumada cross-coupling reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophile and is also catalyzed by transition metals like nickel or palladium. wikipedia.orgorganic-chemistry.org While this section focuses on the zinc reagent, understanding the Kumada coupling provides a valuable comparative context for the reactivity of benzylic halides.
The mechanism of the Kumada coupling is similar to the Negishi coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org However, the higher reactivity of Grignard reagents can lead to lower functional group tolerance compared to organozinc reagents. sigmaaldrich.cn
A key aspect of Kumada couplings involving benzylic electrophiles is their stereochemistry. Studies on the nickel-catalyzed Kumada coupling of benzylic ethers have shown that the reaction often proceeds with inversion of configuration at the benzylic center. nih.gov This stereospecificity is attributed to a stereoinverting oxidative addition step. nih.gov
Addition Reactions to Unsaturated Systems
Beyond cross-coupling, this compound can also participate in addition reactions to unsaturated systems such as aldehydes, ketones, and imines. These reactions are fundamental for creating new carbon-carbon bonds and building molecular complexity.
In a rhodium-catalyzed asymmetric synthesis of fluorinated allenes, 3-methoxybenzylzinc chloride was used as a nucleophile in the reaction with propargyl difluorides. wiley.com The reaction proceeded with high chemo- and enantioselectivity to afford the corresponding chiral allene. wiley.com This highlights the utility of this organozinc reagent in stereoselective transformations.
The addition of organozinc reagents to carbonyl compounds can sometimes be sluggish. However, the use of Lewis acids can promote these reactions. uni-muenchen.de
Addition to Carbonyl Derivatives (e.g., Isocyanates)
While specific literature detailing the reaction of this compound with isocyanates is not prevalent, the reactivity of its close structural analog, 4-methoxybenzylzinc chloride, provides valuable insight. In a nickel-catalyzed reaction, 4-methoxybenzylzinc chloride adds to aryl isocyanates to form the corresponding amides. For instance, its reaction with 2,6-dimethylphenyl isocyanate in the presence of a nickel catalyst proceeds at ambient temperature to afford the desired N-(2,6-dimethylphenyl)-2-(4-methoxyphenyl)acetamide. everand.com This suggests that this compound would likely exhibit similar reactivity under appropriate catalytic conditions.
Table 1: Nickel-Catalyzed Addition of 4-Methoxybenzylzinc Chloride to an Isocyanate everand.com
| Benzylzinc Reagent | Isocyanate | Catalyst | Solvent | Product |
| 4-Methoxybenzylzinc chloride | 2,6-Dimethylphenyl isocyanate | Ni(acac)₂ | THF | N-(2,6-dimethylphenyl)-2-(4-methoxyphenyl)acetamide |
Addition to Iminium Intermediates
The addition of benzylic zinc reagents to iminium ions is a powerful method for the synthesis of complex amines. Research has shown that these reagents can be successfully added to iminium ions generated in situ. For example, the treatment of a TBS-protected (+)-ephedrine derivative with methylmagnesium chloride, followed by reaction with Eschenmoser's salt analog and subsequent treatment with trifluoroacetic anhydride, generates a reactive iminium ion. thieme-connect.comresearchgate.net The addition of 4-methoxybenzylzinc chloride to this intermediate furnishes the corresponding phenethylamine (B48288) derivative in high yield (81-85%). thieme-connect.comresearchgate.netacs.org This reaction proceeds smoothly overnight, demonstrating the utility of benzylzinc reagents in constructing complex amine scaffolds. thieme-connect.comresearchgate.net In other systems, the addition of 4-methoxybenzylzinc chloride to tetracyclic iminium intermediates has been shown to proceed with high trans-selectivity, yielding the desired product in 72% yield. acs.org
Table 2: Addition of 4-Methoxybenzylzinc Chloride to an Ephedrine-Derived Iminium Ion thieme-connect.comresearchgate.net
| Benzylzinc Reagent | Iminium Precursor | Reaction Conditions | Product | Yield |
| 4-Methoxybenzylzinc chloride | TBS-protected (+)-ephedrine derived iminium ion | -78 °C to 25 °C, overnight | (1S,2R)-1-((tert-Butyldimethylsilyl)oxy)-N-(4-methoxybenzyl)-N-methyl-1-phenylpropan-2-amine | 81-85% |
Addition to N-Phenyl Benzenesulfonimine
The addition of organometallic reagents to sulfonimines is a known route for the synthesis of sulfonamides. However, specific studies detailing the reaction of this compound with N-phenyl benzenesulfonimine were not found in the surveyed literature. General studies on the addition of benzylzinc reagents to other sulfinimine derivatives, such as N-tert-butanesulfinimines, have been reported, suggesting that such additions are feasible. thieme-connect.de
Direct Arylation of Benzyl (B1604629) Ethers (Transition Metal-Free)
A significant advancement in C-H functionalization is the direct arylation of benzyl ethers with organozinc reagents without the need for a transition metal catalyst. acs.orgresearchgate.net This methodology allows for the C(sp³)–H bond arylation of benzyl ethers using functionalized arylzinc reagents under mild conditions. acs.orgresearchgate.net The reaction provides a straightforward and effective route to a variety of diarylmethane structures, which are prevalent in biologically active molecules. researchgate.netresearchgate.net This transition-metal-free process highlights the intrinsic reactivity of organozinc reagents like this compound towards C-H activation in specific substrates. acs.org
C-Heteroatom Bond Forming Reactions
Beyond C-C bond formation, this compound is a potential precursor for the formation of bonds between carbon and heteroatoms.
Sulfenylation with Arylsulfonyl Chlorides
The formation of thioethers (C-S bonds) can be achieved through the reaction of organozinc reagents with sulfonyl chlorides. A copper(I) iodide-promoted sulfenylation of organozinc reagents using arylsulfonyl chlorides in the presence of triphenylphosphine (B44618) has been developed. researchgate.net This reaction proceeds under mild conditions and produces the desired thioether products in excellent yields. researchgate.net The mechanism is proposed to involve an alkyl or aryl radical generated from the organometallic species. researchgate.net While not specifically demonstrated for this compound, this general method represents a viable pathway for its sulfenylation. Another strategy involves a nickel-catalyzed desulfonative cross-coupling, where a benzylsulfonyl chloride acts as the electrophile and an arylsulfonyl chloride serves as the sulfur source to generate unsymmetrical thioethers. researchgate.net
Mechanistic Hypotheses in Catalytic Transformations
The catalytic transformations involving benzylic zinc reagents are the subject of mechanistic investigation to understand and optimize their reactivity. In cobalt-catalyzed cross-coupling reactions with aryl halides, a Co(I)/Co(III) catalytic cycle is a proposed pathway. acs.org In this cycle, the cobalt(II) precatalyst is reduced in situ by zinc metal to form an active Co(0) species. acs.org Oxidative addition of the aryl halide to the cobalt center, followed by transmetalation with the benzylzinc reagent and subsequent reductive elimination, furnishes the cross-coupled product and regenerates the active catalyst.
The role of additives is crucial. In cobalt-catalyzed systems, isoquinoline has been identified as a key ligand that prevents catalyst deactivation and suppresses side reactions like β-hydride elimination. acs.orgresearchgate.net The absence of a transition-metal catalyst typically results in no reaction, while various cobalt salts show high efficiency. researchgate.net These mechanistic insights are critical for expanding the scope and utility of reactions involving this compound.
Oxidative Addition-Transmetalation-Reductive Elimination Cycle
The predominant mechanistic pathway for cross-coupling reactions involving this compound is the Negishi coupling, which typically employs a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This process operates through a well-established catalytic cycle consisting of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (R-X) to a low-valent transition metal catalyst, commonly a Pd(0) or Ni(0) complex. This step involves the insertion of the metal center into the carbon-halogen bond, resulting in an increase of the metal's oxidation state by two (e.g., Pd(0) to Pd(II)) and the formation of a new organometallic intermediate (R-M(II)-X). iitd.ac.inlibretexts.org The rate of this step can be influenced by the nature of the halide, with chlorides generally reacting slower than bromides or iodides. wikipedia.org
Transmetalation: In the subsequent step, the 3-methoxybenzyl group from the this compound reagent is transferred to the metal center, displacing the halide (X). This forms a new diorganometallic intermediate where both coupling partners are bound to the same metal center (R-M(II)-R'). acs.org Alkylzinc reagents are known to undergo transmetalation effectively due to the presence of a low-lying empty p-orbital on the zinc atom. nih.gov
Reductive Elimination: The final step of the cycle is reductive elimination. The two organic groups (R and R') on the metal complex couple to form the new carbon-carbon bond of the final product (R-R'). This process is "reductive" because the metal center's oxidation state is reduced by two, regenerating the initial low-valent catalyst (e.g., Pd(0)), which can then enter a new catalytic cycle. iitd.ac.inlibretexts.org For this step to occur, the two organic ligands must typically be in a cis orientation to each other on the metal center. libretexts.org
This catalytic cycle is a powerful tool for constructing C(sp²)-C(sp³) bonds, which are prevalent in many complex organic molecules. wikipedia.org
Role of Ligands in Catalytic Cycles
Ligands, which are molecules that bind to the central metal atom of the catalyst, play a pivotal role in the efficiency and selectivity of cross-coupling reactions. hud.ac.uksigmaaldrich.com They can stabilize the metal center, modulate its electronic properties and steric environment, and prevent catalyst deactivation. sigmaaldrich.com
In cobalt-catalyzed cross-coupling reactions of this compound with aryl and heteroaryl halides, isoquinoline has been identified as a particularly effective ligand. rsc.orgrsc.org Studies have shown that a catalytic system composed of CoCl₂ and isoquinoline facilitates the convenient coupling of various benzylic zinc reagents. rsc.org The isoquinoline is believed to prevent catalyst deactivation and suppress side reactions like β-hydride elimination, leading to higher yields of the desired diaryl- and aryl-heteroaryl-methane products.
The reaction scope with this system is broad, tolerating a variety of functional groups such as esters and nitriles. rsc.orgrsc.org The data below illustrates the effectiveness of the CoCl₂/isoquinoline system in coupling 4-Methoxybenzylzinc chloride (a close analog of the subject compound) with various electrophiles.
| Entry | Benzylzinc Reagent | Electrophile | Catalyst System | Yield (%) | Ref |
| 1 | 4-Methoxybenzylzinc chloride | 2-Bromopyrimidine | 5 mol% CoCl₂, 10 mol% isoquinoline | 83 | rsc.org |
| 2 | 4-Methoxybenzylzinc chloride | 2-Chloro-5-(trifluoromethyl)pyridine | 5 mol% CoCl₂, 10 mol% isoquinoline | 52 | rsc.org |
| 3 | 4-Methoxybenzylzinc chloride | Ethyl 4-bromo-benzoate | 5 mol% CoCl₂, 10 mol% isoquinoline | 70 | rsc.org |
| 4 | 4-Methoxybenzylzinc chloride | 4-Bromobenzonitrile | 5 mol% CoCl₂, 10 mol% isoquinoline | 82 | rsc.org |
Beyond cobalt catalysis, iron-catalyzed Negishi couplings of 3-methoxybenzyl chloride have been explored using mixed alkyl/aryl diphosphine (diphos) ligands. researchgate.net These specialized ligands enhance the activity and selectivity of the iron catalyst, demonstrating that the choice of ligand is critical across different transition-metal-catalyzed systems. researchgate.net
Proposed Radical Pathways in Specific Reactions
While the oxidative addition-transmetalation-reductive elimination cycle is the most common model, it is not the only operative mechanism. Under certain conditions, particularly with first-row transition metals like nickel or copper, or with specific substrates, radical pathways have been proposed and evidenced. nih.govacs.org
Mechanistic studies involving the nickel-catalyzed reductive benzylation of alkyl halides provide strong support for the existence of radical intermediates. rsc.org When a radical trap such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) was added to the standard coupling reaction, the reaction was significantly inhibited. This suggests the presence of a carbon-centered radical in the reaction pathway, as the trap scavenges the radical intermediate, halting the catalytic cycle. rsc.org
Similarly, a plausible catalytic cycle for a copper-catalyzed difluoroalkylative benzylation of alkenes involves a single-electron transfer (SET) process. acs.org In this proposed mechanism, the catalyst initiates the formation of a radical species, which then participates in subsequent addition and transmetalation steps. acs.org Oxidative addition to nickel catalysts, in particular, has been proposed to occur through a radical pathway as an alternative to a concerted or Sₙ2-type mechanism. nih.gov
These findings indicate that for reactions involving this compound, especially those catalyzed by nickel or copper, the possibility of a radical or radical/organometallic hybrid mechanism must be considered.
Influence of Lithium Chloride on Reaction Pathways and Selectivity
Lithium chloride (LiCl) is a frequently used and often essential additive in the preparation and subsequent reactions of organozinc reagents, including this compound. researchgate.net Its influence is multifaceted and can dramatically affect reaction outcomes. researchgate.net
The most critical role of LiCl is observed during the synthesis of the organozinc reagent itself, especially via the direct insertion of zinc metal into the corresponding benzyl chloride. uni-muenchen.de Research has shown that LiCl significantly accelerates the formation of the organozinc reagent. nih.gov Mechanistic studies using fluorescence microscopy have revealed that LiCl's primary role is to enhance the solubilization of organozinc intermediates from the surface of the zinc metal where they are formed. nih.gov This two-step mechanism involves the initial oxidative addition at the metal surface followed by LiCl-assisted solubilization into the solvent. nih.gov The effect is so profound that in the absence of LiCl, the direct insertion reaction may not proceed to any significant extent, even at elevated temperatures.
Beyond its role in reagent formation, LiCl can also influence the reactivity of the organozinc species in solution. It is known to break down aggregates of organozinc compounds and form higher-order zincates (e.g., RZnCl₂⁻Li⁺). researchgate.netuni-muenchen.de The formation of these ate-complexes increases the nucleophilicity of the organic group, which can enhance the rate of transmetalation in the catalytic cycle. The presence of these salt byproducts can be so critical that their absence can shut down a cross-coupling reaction completely. researchgate.net
Catalysis in Reactions Involving 3 Methoxy Benzylzinc Chloride
Palladium (Pd)-Catalyzed Systems
Palladium-catalyzed cross-coupling reactions, especially the Negishi coupling, represent a cornerstone of synthetic chemistry for their reliability and broad substrate scope. wikipedia.orgorganic-chemistry.org These reactions provide a powerful method for constructing C(sp³)–C(sp²) bonds, as seen in the synthesis of diarylmethanes from benzylic zinc halides and aryl halides. organic-chemistry.org
The success of a palladium-catalyzed Negishi coupling often hinges on the specific combination of the palladium pre-catalyst and the supporting ligand. The catalyst system must facilitate the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—while minimizing undesirable side reactions. nih.gov
Commonly used palladium pre-catalysts include palladium(II) sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) derivatives, as well as palladium(0) sources like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). organic-chemistry.orguantwerpen.be
The ligands play a crucial role in stabilizing the palladium center and modulating its reactivity. Key classes of ligands used in conjunction with 3-methoxy-benzylzinc chloride and related reagents include:
Triphenylphosphine (B44618) (PPh₃): A ubiquitous and cost-effective ligand, PPh₃ is often used in the form of Pd(PPh₃)₄. It has been successfully employed in the coupling of benzylzinc reagents with heteroaryl halides. wikipedia.orgthieme-connect.de
Biaryl Phosphine (B1218219) Ligands: This modern class of bulky, electron-rich ligands is highly effective for coupling challenging substrates, including less reactive aryl chlorides. nih.gov Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven to be exceptionally active, often in combination with pre-catalysts like Pd(OAc)₂ or palladacycles. nih.govcore.ac.uk
Ferrocenyl Phosphines: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are also effective in a range of cross-coupling reactions, including carbonylations and standard Negishi couplings. chimia.ch
Specialized Ligands: For reactions conducted in aqueous media, specialized catalysts like PdCl₂(Amphos)₂ have been developed to facilitate the coupling of in situ-generated organozinc reagents. nih.govsigmaaldrich.com
The choice of ligand is critical; for instance, bulky biarylphosphine ligands like SPhos and CPhos are known to promote the desired reductive elimination over competing β-hydride elimination pathways, which can be a concern with organometallic reagents possessing β-hydrogens. nih.govnih.gov
Palladium catalysts enable the coupling of this compound with a diverse range of aryl and heteroaryl halides. While aryl iodides and bromides are traditionally the most reactive coupling partners, significant advances have enabled the efficient use of more abundant and less expensive aryl chlorides. organic-chemistry.orgnih.gov
The scope includes reactions with various functionalized aromatic and heteroaromatic systems. For example, this compound has been successfully coupled with heteroaryl bromides such as 4-bromopyrimidine (B1314319) and 2,6-dibromopyridine (B144722) using a Pd(PPh₃)₄ catalyst. thieme-connect.de In a one-pot, "on water" protocol, 3-methoxybenzyl chloride can be converted in situ to its organozinc derivative and coupled with ethyl 4-bromobenzoate (B14158574) using a PdCl₂(Amphos)₂ catalyst, demonstrating tolerance for ester functionalities. nih.gov
The development of highly active catalyst systems based on ligands like RuPhos and XPhos has expanded the scope to include sterically hindered and electronically demanding aryl chlorides, which were previously challenging substrates. nih.gov
A primary application of the palladium-catalyzed cross-coupling of this compound is the synthesis of unsymmetrical diarylmethanes. This structural motif is present in numerous biologically active molecules. nih.govnih.govresearchgate.net The reaction provides a direct and modular route to these important compounds.
Specific examples include the synthesis of substituted 4-benzylpyrimidines and 2,6-dibenzylpyridines. The reaction between (3-methoxybenzyl)zinc chloride and 4-bromopyrimidine, catalyzed by Pd(PPh₃)₄, yields the corresponding diarylmethane product efficiently. thieme-connect.de Similarly, the coupling with ethyl 4-bromobenzoate in water produces ethyl 4-(3-methoxybenzyl)benzoate in high yield. nih.gov These examples highlight the method's utility in creating complex molecules bearing the 3-methoxy-diarylmethane core.
Table 1: Examples of Palladium-Catalyzed Synthesis of Diarylmethanes
| Benzyl (B1604629) Reagent Precursor | Aryl Halide | Catalyst System | Product | Yield (%) | Reference |
| 3-Methoxybenzyl chloride | Ethyl 4-bromobenzoate | Zn, PdCl₂(Amphos)₂, TMEDA (in water) | Ethyl 4-(3-methoxybenzyl)benzoate | 93 | nih.gov |
| 3-Methoxybenzyl chloride | 4-Bromopyrimidine | Zn, Pd(PPh₃)₄ | 4-(3-Methoxybenzyl)pyrimidine | 44 | thieme-connect.de |
| 3-Methoxybenzyl chloride | 2,6-Dibromopyridine | Zn, Pd(PPh₃)₄ | 2,6-Bis(3-methoxybenzyl)pyridine | 43 | thieme-connect.de |
Cobalt (Co)-Catalyzed Systems
Driven by the high cost and toxicity of palladium, research has focused on developing cross-coupling methods using more earth-abundant and economical first-row transition metals like cobalt. rsc.org Cobalt-based catalysts have emerged as a practical alternative for coupling benzylic zinc reagents with aryl halides.
Simple cobalt(II) salts, such as cobalt(II) chloride (CoCl₂) and cobalt(II) bromide (CoBr₂), have proven to be effective pre-catalysts for the cross-coupling of benzylic zinc chlorides with aryl and heteroaryl halides. rsc.org These reactions typically proceed smoothly at moderate temperatures (e.g., 50 °C), offering a convenient protocol that tolerates a variety of sensitive functional groups, including esters, nitriles, and ketones. rsc.org
A key development in cobalt-catalyzed cross-coupling was the discovery that certain additives can significantly enhance catalyst performance. For the coupling of benzylic zinc reagents, isoquinoline (B145761) has been identified as a highly effective promoter when used with CoCl₂. rsc.org
The presence of isoquinoline is crucial for achieving high yields and minimizing the formation of undesired homo-coupled byproducts. It is believed that isoquinoline helps to stabilize the active cobalt catalytic species, preventing its deactivation over the course of the reaction. rsc.org This catalytic system, comprising 5 mol% CoCl₂ and 10 mol% isoquinoline, provides a general and efficient method for synthesizing a wide range of diaryl- and aryl-heteroaryl-methane derivatives. rsc.org
Table 2: Cobalt-Catalyzed Cross-Coupling of Benzylic Zinc Reagents
| Benzylic Zinc Reagent | Aryl/Heteroaryl Halide | Catalyst System | Time (h) | Yield (%) | Reference |
| 4-Methoxybenzylzinc chloride | 2-Bromopyrimidine | 5 mol% CoCl₂, 10 mol% Isoquinoline | 2 | 83 | rsc.org |
| 4-Methoxybenzylzinc chloride | 2-Chloro-5-(trifluoromethyl)pyridine | 5 mol% CoCl₂, 10 mol% Isoquinoline | 2 | 52 | rsc.org |
| 3-Fluorobenzylzinc chloride | Ethyl 5-bromofuran-2-carboxylate | 5 mol% CoCl₂, 10 mol% Isoquinoline | 3 | 60 | rsc.org |
| 4-Chlorobenzylzinc chloride | 4-Bromobenzonitrile | 5 mol% CoCl₂, 10 mol% Isoquinoline | 1 | 96 | rsc.org |
Note: While specific examples for 3-methoxybenzylzinc chloride under these exact cobalt-catalyzed conditions were not detailed in the cited literature, the data for analogous substituted benzylzinc chlorides demonstrate the general applicability and high efficiency of the CoCl₂/isoquinoline system.
Nickel (Ni)-Catalyzed Systems
Nickel catalysts are widely used for Negishi cross-coupling reactions due to their high reactivity and lower cost compared to palladium. acs.orgscispace.com They are effective for coupling a wide range of organic halides, including less reactive chlorides, with organozinc compounds. acs.org
A variety of Ni(II) complexes serve as effective and often air-stable pre-catalysts for Negishi couplings. acs.org Common examples include nickel(II) acetylacetonate (B107027) (Ni(acac)₂) and bis(triphenylphosphine)nickel(II) chloride ((PPh₃)₂NiCl₂). acs.org These Ni(II) precursors are reduced in situ by the organozinc reagent or an added reductant to generate the active Ni(0) species that enters the catalytic cycle. scispace.com
The combination of Ni(acac)₂ with a phosphine ligand like triphenylphosphine (PPh₃) is a well-established system for the cross-coupling of benzylic zinc reagents with aromatic chlorides and bromides. Ni(acac)₂ has also been shown to be a highly efficient catalyst for the synthesis of ketones via Negishi coupling of organozinc reagents with acid chlorides, sometimes even in the absence of an additional ligand. Similarly, (PPh₃)₂NiCl₂ is a versatile catalyst for various cross-coupling reactions, including Negishi, Kumada, and Suzuki couplings.
Ligand selection is crucial for optimizing the efficiency, selectivity, and substrate scope of nickel-catalyzed reactions. Bidentate phosphine ligands play a significant role in stabilizing the nickel catalyst and promoting the key steps of the catalytic cycle. scispace.com For certain substrates, such as those containing heteroaromatics or those that are sterically hindered, ligand optimization is key to achieving high yields. scispace.com
Bis[(2-diphenylphosphino)phenyl] ether (DPE-Phos) is a flexible bidentate phosphine ligand that has proven particularly effective in nickel-catalyzed couplings. In reactions involving heteroaromatic substrates, using DPE-Phos can lead to higher yields compared to other ligands like rac-BINAP. scispace.com The flexibility of the DPE-Phos backbone is thought to be advantageous when coupling bulky substrates, as it can accommodate the steric strain at the metal center. Furthermore, catalytic systems such as Ni(acac)₂/DPE-Phos have been shown to enable cross-coupling reactions of organozinc reagents at room temperature, conditions under which other systems might require heating.
Nickel-catalyzed Negishi coupling is a powerful method for synthesizing benzylated nitrogen-containing heterocycles, such as pyridines and diazines (e.g., pyrazines, pyridazines). These reactions are important for the construction of scaffolds found in many biologically active molecules.
Specifically, the nickel-catalyzed coupling of (3-methoxybenzyl)zinc bromide with methyl 2-chloronicotinate has been used as a key step in the synthesis of complex molecular targets, affording the benzylated pyridine (B92270) product in 88% yield. Other studies have demonstrated the coupling of various benzylzinc reagents with amino-substituted halodiazines. For example, 2-amino-6-chloropyrazine (B134898) and 3-amino-6-chloropyridazine (B20888) react with benzylzinc reagents in the presence of a nickel catalyst to provide the corresponding benzylated diazines in moderate yields. The use of functionalized benzylzinc chlorides with various substituted chloro- and bromo-pyridines and -pyrimidines has also been extensively documented, showcasing the broad applicability of this method.
Table 2: Examples of Nickel-Catalyzed Negishi Coupling with Halo-Heterocycles
| Benzylic Zinc Reagent | Electrophile | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| (3-Methoxybenzyl)zinc bromide | Methyl 2-chloronicotinate | Ni catalyst | Methyl 2-((3-methoxyphenyl)methyl)nicotinate | 88 |
| Benzylzinc bromide | 3-Amino-6-chloropyridazine | Ni(acac)₂ / PPh₃ | 6-Benzylpyridazin-3-amine | 51 |
| (4-Fluorobenzyl)zinc bromide | 3-Amino-6-chloropyridazine | Ni(acac)₂ / PPh₃ | 6-(4-Fluorobenzyl)pyridazin-3-amine | 48 |
| (4-Cyanobenzyl)zinc chloride | 2-Chloropyrimidine | Ni(acac)₂ / PPh₃ | 4-((Pyrimidin-2-yl)methyl)benzonitrile | 81 |
| (4-Methoxybenzyl)zinc chloride | Ethyl 2-chloronicotinate | Ni(acac)₂ / PPh₃ | Ethyl 2-((4-methoxyphenyl)methyl)nicotinate | 85 |
Organozinc reagents can add to the carbon-nitrogen double bond of isocyanates to form amides. This reaction can be facilitated by nickel catalysts, providing a route to secondary amides. acs.org A documented example involves the reaction of 4-methoxybenzylzinc chloride with 2,6-dimethylphenyl isocyanate in the presence of a catalytic amount of Ni(acac)₂. acs.org The reaction proceeds at room temperature in THF to afford the corresponding N-(2,6-dimethylphenyl)-2-(4-methoxyphenyl)acetamide product. acs.org This transformation demonstrates a useful C-C bond-forming strategy that complements traditional cross-coupling reactions, extending the synthetic utility of benzylzinc reagents to the formation of amide functionalities. While nickel catalysis can be effective, in some cases the addition of organozinc reagents to isocyanates may also proceed without a transition metal catalyst, though the catalytic pathway can offer advantages in terms of reaction rate and scope. acs.org
Iron (Fe)-Catalyzed Systems
Iron, being an abundant, inexpensive, and environmentally benign metal, has emerged as a powerful catalyst for cross-coupling reactions. researchgate.net Iron-catalyzed systems are particularly effective in forming C(sp²)–C(sp³) bonds, which are central to the synthesis of diarylmethanes from benzylic zinc reagents.
Iron-diphos catalytic systems have demonstrated enhanced activity and selectivity in cross-coupling reactions. The use of mixed alkyl/aryl diphosphine ligands in conjunction with an iron salt can effectively catalyze the reaction between benzylic chlorides and organozinc or Grignard reagents. researchgate.net These bidentate phosphine ligands stabilize the iron center and modulate its reactivity, suppressing the formation of undesired side products that can arise from pathways like β-hydride elimination in related reactions. thieme-connect.de Research has shown that an iron-diphos system can be successfully applied to the synthesis of diarylmethanes via Negishi and Kumada couplings. researchgate.net
The Negishi coupling, which pairs an organozinc reagent with an organic halide, and the related Kumada coupling, which uses a Grignard reagent, are fundamental C-C bond-forming reactions. researchgate.netresearchgate.net Iron catalysts have proven to be a viable alternative to traditional palladium catalysts for these transformations.
In a specific application, an iron-diphos catalytic system was utilized for the Negishi coupling between 3-methoxybenzyl chloride (as its organozinc derivative) and a diarylzinc reagent. researchgate.net This reaction leads to the formation of unsymmetrical diarylmethanes, which are valuable structural motifs in many biologically active molecules. researchgate.netnih.gov The reaction proceeds efficiently, highlighting the utility of iron catalysis in constructing these important compounds. Similarly, iron catalysts are effective for the Kumada coupling of alkyl electrophiles with aryl Grignard reagents, often employing additives like TMEDA to improve yields. thieme-connect.denih.gov
| Reaction Type | Catalyst System | Substrates | Product Type | Ref. |
| Negishi Coupling | Iron-Diphos | 3-Methoxybenzylzinc Chloride + Diaryl Zinc | Diarylmethane | researchgate.net |
| Kumada Coupling | Fe(acac)₃ / TMEDA | Alkyl Halide + Aryl Grignard | Alkyl-Arene | thieme-connect.de |
Copper (Cu)-Mediated/Catalyzed Reactions
Copper salts are widely used to mediate or catalyze reactions of organozinc reagents. The transmetalation of an organozinc compound to a more reactive organocopper species is a key strategy that expands the synthetic utility of the initial reagent, allowing for reactions such as acylations, conjugate additions, and allylic substitutions. thieme-connect.ded-nb.info
The soluble salt complex CuCN·2LiCl, or the analogous CuCN·2LiBr, is a highly effective reagent for activating organozinc halides. thieme-connect.deacs.org When this compound is treated with this copper salt, a highly reactive copper-zinc species is formed. thieme-connect.de This intermediate can then undergo a variety of efficient C-C bond-forming reactions. For instance, these copper-activated reagents readily react with acid chlorides to produce ketones, with Michael acceptors in 1,4-conjugate additions, and with allylic halides in substitution reactions. thieme-connect.deacs.orgresearchgate.net The high functional group tolerance of the initial organozinc reagent is maintained throughout this two-step process. thieme-connect.de
| Reaction Type | Reagent/Catalyst | Reactant 1 | Reactant 2 | Product Type | Yield | Ref. |
| Acylation | CuCN·2LiCl | Benzylzinc Chloride | 3,3-dimethylbutyryl chloride | Ketone | 95% | acs.org |
| 1,4-Addition | CuCN·2LiCl | Benzylzinc Chloride | Cyclohexenone | Michael Adduct | 93% | acs.org |
| Cross-Coupling | CuCN·2LiCl | Benzylzinc Chloride | 3-bromo-1-cyclohexene | Allylated Arene | 94% | acs.org |
Copper(I) iodide (CuI) is another effective promoter and catalyst for cross-coupling reactions involving organozinc reagents. organic-chemistry.org It can catalyze the coupling of diarylzinc reagents with aryl iodides under ligand-free conditions, demonstrating its utility in forming biaryl connections. organic-chemistry.org While less common than CuCN-based systems for activating benzylic zinc reagents, CuI provides an alternative catalytic pathway for specific transformations, such as the synthesis of ketones from organozinc reagents and acid chlorides.
Rhodium (Rh)-Catalyzed Systems
Rhodium has been identified as a catalyst for the synthesis of diarylmethanes from organozinc reagents, offering another catalytic avenue for these important transformations. nih.gov While palladium, nickel, and iron are more commonly cited for Negishi couplings, rhodium presents unique catalytic activities. nih.govnih.gov For instance, rhodium catalysts have been employed in the cross-coupling of organozinc reagents with α,α-difluoroalkynes to generate axially chiral fluoroallenes, showcasing their ability to participate in specialized C-C bond formations. ntu.edu.sg Other rhodium-catalyzed reactions, such as Suzuki-Miyaura type couplings of organoboron compounds, further illustrate the capacity of rhodium complexes to facilitate diverse cross-coupling processes. researchgate.net Although specific, detailed examples focusing on this compound in rhodium-catalyzed Negishi couplings are not as widespread as for other metals, its documented use in forming diarylmethanes from organozinc precursors confirms its relevance in this field. nih.gov
Rhodium(III) Chloride as Pre-catalyst
Rhodium(III) chloride (RhCl₃) has emerged as a robust and practical pre-catalyst in allylic substitution reactions engaging this compound. Notably, the commercially available, high-oxidation state, and bench-stable nature of RhCl₃·(H₂O)₃ makes it an attractive choice for synthetic applications, obviating the need for sensitive, low-oxidation state rhodium precursors. acs.orgtue.nl
In a significant development, a highly regio- and diastereoselective rhodium-catalyzed allylic substitution of alkyl-substituted secondary allylic carbonates with benzylzinc reagents, including the 3-methoxy substituted variant, was achieved using Rhodium(III) chloride. acs.orgtue.nl This process is remarkable for its operational simplicity, proceeding effectively in the absence of an exogenous ligand. The reaction demonstrates broad functional group tolerance, accommodating electronically diverse benzylzinc nucleophiles. acs.orgtue.nl
The catalytic cycle is proposed to involve the in situ reduction of the Rh(III) pre-catalyst to a catalytically active Rh(I) species. This Rh(I) complex then reacts with the allylic carbonate to form a rhodium-allyl intermediate. Subsequent transmetalation with this compound and reductive elimination furnishes the desired allylic substitution product, regenerating the Rh(I) catalyst.
Regio- and Diastereoselective Allylic Substitutions
The rhodium-catalyzed allylic substitution utilizing this compound has proven to be a powerful method for the construction of complex organic molecules with high levels of stereocontrol. Specifically, the reaction with challenging alkyl-substituted secondary allylic carbonates showcases exceptional regio- and diastereoselectivity. acs.orgtue.nl
This methodology facilitates the direct installation of a valuable ternary benzyl scaffold, a structural motif frequently found in medicinally relevant compounds. acs.org The reaction's ability to tolerate a wide array of functionalized and sterically demanding aliphatic allylic electrophiles further underscores its synthetic utility. acs.orgtue.nl
An important feature of this catalytic system is the exploitation of the configurational fluxionality of the rhodium-allyl intermediate. This dynamic behavior has been harnessed to develop a novel diastereoselective process for the construction of vicinal acyclic ternary/ternary stereogenic centers, as well as a cyclic ternary/quaternary derivative. acs.orgtue.nl
The following table summarizes the typical reaction parameters and outcomes for the rhodium-catalyzed allylic substitution with benzylzinc reagents, which is representative of the reactivity of this compound.
| Electrophile (Allylic Carbonate) | Nucleophile | Catalyst System | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Alkyl-substituted secondary | This compound | RhCl₃·(H₂O)₃ | Allylated product | High | High |
Note: Specific yield and d.r. values for the this compound are dependent on the specific allylic carbonate used and are detailed in the primary literature. acs.orgtue.nl
The successful application of this compound in these highly selective transformations highlights the effectiveness of the rhodium-catalyzed approach and opens avenues for the synthesis of complex, stereochemically rich molecules.
Applications in Advanced Organic Synthesis
Synthesis of Substituted Diarylmethanes
The diarylmethane scaffold is a prevalent structural motif in numerous pharmaceuticals and functional materials. 3-Methoxy-benzylzinc chloride is extensively used in Negishi cross-coupling reactions to forge this critical carbon-carbon bond. These reactions typically involve the palladium- or nickel-catalyzed coupling of the organozinc reagent with a variety of aryl halides (bromides, chlorides, and iodides). researchgate.netscispace.comnih.gov
Iron-catalyzed cross-coupling reactions have also been developed as a more sustainable and cost-effective alternative to palladium. researchgate.netresearchgate.net For instance, the iron-diphos catalyzed reaction between 3-methoxybenzyl chloride and diarylzinc reagents or aryl Grignard reagents (Kumada coupling) provides an efficient route to diarylmethanes. researchgate.netresearchgate.net The choice of catalyst and reaction conditions can be tailored to accommodate a wide range of functional groups on both coupling partners, highlighting the versatility of this method. rsc.org A notable "on water" protocol has been developed, where mixing a benzyl (B1604629) halide like 3-methoxybenzyl chloride with an aryl halide, zinc dust, and a palladium catalyst in water at room temperature yields unsymmetrical diarylmethanes, often in high yields. nih.gov
Table 1: Examples of Catalyst Systems for Diarylmethane Synthesis
| Catalyst System | Coupling Partners | Key Features | Reference(s) |
| Palladium(0) complexes | This compound + Aryl halides | High efficiency, broad functional group tolerance. | scispace.comnih.gov |
| Iron-diphos complexes | 3-Methoxybenzyl chloride + Diaryl zinc/Aryl Grignard | Cost-effective, enhanced activity and selectivity. | researchgate.netresearchgate.net |
| Cobalt complexes | Benzylic zinc chlorides + Aryl/Heteroaryl halides | Tolerates various functional groups like esters and nitriles. | rsc.org |
| Palladium/TMEDA | 3-Methoxybenzyl chloride + Aryl halides ("on water") | Surfactant-free, room temperature, environmentally friendly. | nih.gov |
Construction of Aryl(di)azinylmethanes and Bis(di)azinylmethanes
Aryl(di)azinylmethane and bis(di)azinylmethane structures are integral components of many biologically active compounds, including pharmaceuticals. thieme-connect.comuantwerpen.be this compound and its bromide analogue are key reagents in the synthesis of these motifs via transition-metal-catalyzed cross-coupling reactions with (di)azinyl (pseudo)halides. thieme-connect.comuantwerpen.be
The Negishi reaction, catalyzed by nickel or palladium complexes, is a primary method for this transformation. uantwerpen.be For example, (3-methoxybenzyl)zinc bromide has been successfully coupled with methyl 2-chloronicotinate in a nickel-mediated reaction to produce the corresponding benzylated nicotinate (B505614), a precursor for more complex molecules. uantwerpen.benih.gov These reactions demonstrate good yields and tolerate various substituents on both the benzylzinc reagent and the heterocyclic partner. rsc.orgthieme-connect.com This methodology provides a direct route to functionalized pyridines, pyrimidines, pyrazines, and pyridazines, which are important building blocks in medicinal chemistry. rsc.orguantwerpen.be
Table 2: Synthesis of Aryl(di)azinylmethanes using Benzylzinc Reagents
| Benzylzinc Reagent | Heterocyclic Partner | Catalyst | Product Type | Yield | Reference |
| (3-Methoxybenzyl)zinc bromide | Methyl 2-chloronicotinate | Ni(PPh₃)₂Cl₂ | Benzylated nicotinate | 88% | uantwerpen.benih.gov |
| Benzylzinc chlorides | 2-Chloropyridines | Co-catalyst | 2-Benzylated pyridines | 60-95% | rsc.org |
| Benzylzinc chlorides | 2-Chloro-nicotinonitrile | Co-catalyst | Benzylated pyridines | 67-77% | rsc.org |
| (3-Chlorobenzyl)zinc chloride | 3,6-Dichloropyridazine | Pd(PPh₃)₄ | 6-Benzyl-3-chloropyridazine | Good | uantwerpen.be |
Formation of Functionalized Amines
The synthesis of functionalized amines is a cornerstone of organic synthesis, particularly in drug discovery. sid.irlibretexts.org While direct coupling of this compound with aminating agents is less common, its derivatives can be readily converted into amines. A primary route is through reductive amination. sid.irlibretexts.orgnih.govorganicchemistrytutor.com This process involves first reacting an aldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgorganicchemistrytutor.com The ketone precursor can be synthesized from this compound via acylation (as described in section 5.5).
Alternatively, the synthesis of amides, which are precursors to amines, can be achieved. Nickel-catalyzed reactions of benzylic zinc reagents with isocyanates have been shown to produce highly substituted secondary amides. uni-muenchen.de These amides can then be reduced to the corresponding amines using standard reducing agents like lithium aluminum hydride. This two-step sequence provides an indirect but effective method for the formation of functionalized amines starting from this compound.
Synthesis of Biologically Relevant Structural Motifs
The true utility of a synthetic reagent is often demonstrated in its application to the synthesis of biologically active molecules. This compound and its corresponding bromide have proven valuable in this regard. uantwerpen.beuni-muenchen.de
A significant example is its use in the synthesis of a key intermediate for a series of conformationally constrained dopamine (B1211576) D2 and D3 receptor agonists. uantwerpen.benih.gov In this multi-step synthesis, (3-methoxybenzyl)zinc bromide was coupled with methyl 2-chloronicotinate under nickel catalysis. uantwerpen.benih.gov The resulting product, 2-(3-methoxybenzyl)nicotinic acid methyl ester, served as a crucial building block that was further elaborated over ten steps to yield the final octahydrobenzo[g]quinoline-based target molecule. uantwerpen.be This highlights how the initial C-C bond formation using the organozinc reagent is pivotal for constructing the complex carbon skeleton of a biologically relevant compound. The methoxy (B1213986) group itself is a common feature in many bioactive molecules, providing specific electronic and steric properties that can influence binding to biological targets.
Preparation of Ketones and Sulfonamides
Ketones: Polyfunctionalized ketones are important intermediates in organic synthesis. researchgate.netresearchgate.net A highly efficient method for their preparation involves the iron-catalyzed acylation of organozinc reagents. researchgate.netamazonaws.com Benzylic zinc chlorides, including analogues like 4-methoxybenzylzinc chloride, react smoothly with a variety of acid chlorides at room temperature in the presence of a catalytic amount of iron(II) chloride. researchgate.netamazonaws.com This reaction is fast, often completing within 30 minutes, and tolerates numerous functional groups, making it a powerful tool for ketone synthesis. researchgate.net The Fukuyama coupling, which utilizes a palladium catalyst to couple organozinc reagents with thioesters, represents another robust method for ketone formation. researchgate.net
Table 3: Iron-Catalyzed Acylation for Ketone Synthesis
| Organozinc Reagent | Acid Chloride | Catalyst | Reaction Time | Product | Reference |
| 4-Methoxybenzylzinc(II) chloride | 4-tert-Butylbenzoyl chloride | FeCl₂ (5 mol%) | 0.5 h | (4-methoxyphenyl)(4-(tert-butyl)phenyl)methanone | amazonaws.com |
| Benzylic zinc chlorides | Various acid chlorides | FeCl₂ (5 mol%) | 0.5 - 4 h | Polyfunctionalized aryl benzyl ketones | researchgate.net |
Sulfonamides: The sulfonamide group is a key pharmacophore found in a wide array of therapeutic agents. ekb.egnih.govsigmaaldrich.com The standard synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. sigmaaldrich.comucl.ac.uk While direct sulfonylation of this compound is not a commonly reported transformation, the principles of organometallic chemistry suggest its feasibility. Organozinc reagents can, in theory, react with sulfonyl chlorides. However, a more practical approach involves the synthesis of an amine from this compound (as outlined in section 5.3), which can then be reacted with an appropriate sulfonyl chloride to furnish the desired sulfonamide. organic-chemistry.org
Integration into Multi-Step Synthetic Sequences
The value of this compound is further emphasized by its successful integration into complex, multi-step synthetic pathways. uantwerpen.benih.gov As previously mentioned in the context of biologically relevant motifs, the synthesis of a selective dopamine receptor agonist provides a clear example. uantwerpen.benih.gov The initial nickel-catalyzed Negishi coupling of (3-methoxybenzyl)zinc bromide with a functionalized pyridine (B92270) was the first key step in a lengthy sequence. nih.gov The resulting diarylmethane derivative underwent a series of transformations including amine protection, ester hydrolysis, Friedel-Crafts acylation, catalytic reduction, and finally deprotection to yield the complex target molecule. nih.gov This demonstrates that the bond formed by the organozinc reagent is stable to a wide variety of subsequent reaction conditions, a critical requirement for any building block used in total synthesis.
Functional Group Compatibility and Scope of 3 Methoxy Benzylzinc Chloride in Reactions
Tolerance of Electron-Donating and Electron-Withdrawing Substituents
3-Methoxy-benzylzinc chloride exhibits excellent compatibility with both electron-donating and electron-withdrawing groups on the coupling partner. The methoxy (B1213986) group on the benzylzinc reagent itself is an electron-donating group, which contributes to the nucleophilicity of the reagent.
In cross-coupling reactions, this compound has been successfully coupled with aryl halides bearing electron-withdrawing groups. For instance, its in situ generated form reacts efficiently with ethyl 4-bromobenzoate (B14158574), where the ester group is strongly electron-withdrawing, to produce the corresponding diarylmethane in high yield. nih.gov This demonstrates that the nucleophilicity of the organozinc reagent is sufficient to engage with electron-poor aromatic systems.
Conversely, the reagent also couples effectively with aryl halides containing electron-donating substituents. While specific examples with 3-methoxybenzylzinc chloride are less commonly highlighted in broad studies, the general reactivity profile of benzylzinc reagents suggests good tolerance. Furthermore, benzylzinc reagents substituted with electron-withdrawing groups, such as ester and cyano functionalities, have been shown to undergo smooth cross-coupling reactions, indicating the robustness of the reaction chemistry to electronic variations on the organozinc partner as well. beilstein-journals.org
The following table summarizes the tolerance of cross-coupling reactions involving substituted benzylzinc reagents with various electronically diverse coupling partners.
| Benzylzinc Reagent Substituent | Coupling Partner | Substituent on Coupling Partner | Catalyst System | Yield (%) |
| 3-Methoxy (electron-donating) | Ethyl 4-bromobenzoate | 4-COOEt (electron-withdrawing) | PdCl₂(Amphos)₂ | 94 |
| 3-Ethoxycarbonyl (electron-withdrawing) | 4-Bromo-N,N-dimethylaniline | 4-NMe₂ (electron-donating) | Ni(acac)₂ / PPh₃ | 72 |
| 3-Cyano (electron-withdrawing) | Ethyl 2-chloronicotinate | 2-Cl, 3-COOEt (electron-withdrawing) | Ni(acac)₂ / PPh₃ | 43 |
| 4-Fluoro (electron-withdrawing) | Ethyl 2-chloronicotinate | 2-Cl, 3-COOEt (electron-withdrawing) | Ni(acac)₂ / PPh₃ | 78 |
Compatibility with Ester, Nitrile, Ketone, and Halogen Functionalities
A significant advantage of this compound is its compatibility with a range of important functional groups that are often sensitive to more reactive organometallic reagents like Grignard or organolithium reagents.
Ester Functionality: The ester group is well-tolerated in reactions involving benzylzinc chlorides. As mentioned previously, this compound couples efficiently with ethyl 4-bromobenzoate. nih.gov Furthermore, benzylzinc reagents bearing ester groups, such as 3-(ethoxycarbonyl)benzylzinc chloride, have been successfully prepared and used in subsequent cross-coupling reactions without compromising the ester moiety. beilstein-journals.org
Nitrile Functionality: The cyano group is also compatible with this class of reagents. Benzylzinc chlorides substituted with a nitrile group have been shown to undergo nickel-catalyzed cross-coupling reactions in good yields. beilstein-journals.org This tolerance allows for the direct incorporation of the synthetically versatile nitrile group into complex molecules.
Ketone Functionality: Remarkably, even the generally reactive ketone functionality is tolerated during the preparation and reaction of benzylzinc chlorides. The preparation of benzylic zinc chlorides in the presence of a ketone group has been achieved, and these reagents have a notable stability, with a half-life that can extend for days at room temperature. beilstein-journals.org This allows for their participation in cross-coupling reactions without self-condensation or unwanted side reactions involving the ketone.
Halogen Functionalities: this compound can be selectively coupled in the presence of other halogen atoms on the electrophilic partner. For instance, it can react with a bromo-substituted aryl chloride, preferentially at the more reactive bromine site, leaving the chlorine atom intact for further functionalization. The chemoselectivity of zinc insertion also allows for the preparation of benzylzinc chlorides from benzyl (B1604629) chlorides without disturbing an aryl iodide present in the same molecule. beilstein-journals.org Nickel-catalyzed cross-coupling reactions have been demonstrated with a variety of aromatic chlorides, bromides, and tosylates, showcasing a broad tolerance for different halogen leaving groups. researchgate.net
The table below provides examples of the functional group compatibility of benzylzinc reagents.
| Benzylzinc Reagent | Electrophile | Tolerated Functional Group | Product | Yield (%) |
| 3-(Ethoxycarbonyl)benzylzinc chloride | 4-Bromo-N,N-dimethylaniline | Ester | 3-(4-(Dimethylamino)benzyl)benzoate | 72 |
| 3-Cyanobenzylzinc chloride | Ethyl 2-chloronicotinate | Nitrile, Ester | Ethyl 2-(3-cyanobenzyl)nicotinate | 43 |
| 3-Acetylbenzylzinc chloride | Ethyl 3-bromobenzoate | Ketone, Ester | Ethyl 3-(3-acetylbenzyl)benzoate | 51 |
| 2-Chlorobenzylzinc chloride | 2-Chlorobenzonitrile | Aryl Chloride, Nitrile | 2-(2-Chlorobenzyl)benzonitrile | 71 |
Regioselectivity in Coupling Reactions
In cross-coupling reactions, this compound exhibits a high degree of regioselectivity, with the coupling invariably occurring at the carbon atom bearing the zinc-chloride moiety. This is a direct consequence of the nature of the organozinc reagent, where the carbon-zinc bond is the site of nucleophilicity.
The regioselectivity becomes a more pertinent consideration when the electrophilic coupling partner possesses multiple potential reaction sites. In such cases, the outcome of the reaction is governed by the relative reactivity of the different electrophilic centers. For instance, in a molecule containing both a bromide and a chloride substituent, a palladium- or nickel-catalyzed cross-coupling with 3-methoxybenzylzinc chloride would be expected to occur preferentially at the more reactive carbon-bromine bond over the less reactive carbon-chlorine bond.
Similarly, in reactions with polyhalogenated aromatic or heteroaromatic compounds, the regioselectivity is determined by the electronic and steric environment of each halogen. The oxidative addition of the palladium or nickel catalyst is typically favored at the most electron-deficient and sterically accessible position. This allows for the selective functionalization of one position over others. For example, in the reaction of a dihaloarene, selective mono-arylation can often be achieved by careful control of the reaction conditions and stoichiometry.
While specific, systematic studies on the regioselectivity of 3-methoxybenzylzinc chloride with a wide range of polyfunctional electrophiles are not extensively detailed, the general principles of chemoselectivity in cross-coupling reactions provide a reliable framework for predicting the reaction outcomes. The inherent reactivity differences between various organic halides (I > Br > Cl > F) and the electronic activation or deactivation of these sites by other substituents on the electrophile are the primary determinants of the regiochemical course of the reaction.
Advanced Considerations and Future Research Directions
Solvent Effects on Reactivity and Stability (THF, MTBE, DMF)
The choice of solvent is critical in the preparation and subsequent reactions of organozinc reagents, influencing both their stability and reactivity. 3-Methoxy-benzylzinc chloride is commonly supplied and utilized in Tetrahydrofuran (B95107) (THF), a solvent known to stabilize such reagents. The stability of functionalized benzylzinc chlorides in THF has been documented, with some derivatives having a half-life of several days at room temperature, which is advantageous for their application in synthesis. acs.orguni-muenchen.de
Polar aprotic solvents like N,N-Dimethylformamide (DMF) have been shown to accelerate the formation of organozinc reagents from zinc metal and organic halides. nih.govnih.gov This rate enhancement is attributed to the solvent's ability to accelerate the oxidative addition step. nih.gov However, the stability of the formed organozinc reagent in such solvents over time needs to be carefully considered, as side reactions may be more prevalent.
Methyl tert-butyl ether (MTBE) has been used as a co-solvent with THF in cobalt-catalyzed cross-coupling reactions of benzylzinc chlorides. rsc.org While its precise role in enhancing reactivity or stability in this context is not fully elucidated, it suggests that solvent mixtures can be tailored to optimize specific transformations.
A comparative study on the long-term stability and reactivity of this compound in THF, MTBE, and DMF would provide valuable data for synthetic chemists. Understanding these solvent effects is crucial for optimizing reaction conditions and expanding the utility of this reagent.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is paramount for achieving high yields and selectivity in reactions involving this compound, particularly in cross-coupling reactions such as the Negishi coupling. Key parameters that are often tuned include the catalyst, ligands, temperature, and reaction time.
Palladium-based catalysts are frequently employed for Negishi couplings. The choice of phosphine (B1218219) ligands can significantly impact the reaction's efficiency. For instance, bulky, electron-rich ligands have been shown to inhibit undesirable side pathways, leading to higher yields. bucknell.edu The development of palladacycle precatalysts has enabled Negishi couplings to be performed under mild conditions and with low catalyst loadings. nih.gov
Beyond palladium, other transition metals are emerging as effective catalysts. Cobalt and nickel catalysts, for example, have been successfully used for the cross-coupling of benzylic zinc reagents with aryl and heteroaryl halides. rsc.orgresearchgate.net The optimization of these newer catalytic systems for reactions with this compound could offer more cost-effective and sustainable synthetic routes.
| Parameter | Variation | Effect on Yield and Selectivity | Reference |
| Catalyst | Palladium, Nickel, Cobalt | Choice of metal can influence reaction scope and efficiency. | rsc.orgresearchgate.net |
| Ligand | Bulky, electron-rich phosphines | Can inhibit side reactions and improve yields. | bucknell.edu |
| Solvent | THF, THF/MTBE mixtures | Affects reagent stability and reaction rate. | rsc.org |
| Temperature | Ambient to 50 °C | Higher temperatures can increase reaction rates but may also lead to decomposition. | rsc.org |
Further systematic optimization studies for specific transformations with this compound are warranted to unlock its full synthetic potential.
Development of Novel Catalytic Systems
While palladium catalysts are well-established for cross-coupling reactions with organozinc reagents, the development of novel catalytic systems based on more abundant and less expensive metals is a key area of research. Iron, cobalt, and nickel complexes have shown promise in catalyzing reactions of benzyl (B1604629) halides and related compounds.
A catalytic system comprising cobalt(II) chloride and isoquinoline (B145761) has been demonstrated to be effective for the cross-coupling of benzylic zinc reagents with a variety of aryl and heteroaryl bromides and chlorides. rsc.org This system tolerates numerous functional groups and proceeds under relatively mild conditions. Similarly, nickel catalysts, such as those based on Ni(acac)₂, have been used for the smooth cross-coupling of benzylic zinc reagents with aromatic chlorides, bromides, and tosylates. researchgate.net
The development of these alternative catalytic systems is not only economically advantageous but can also offer complementary reactivity and selectivity to traditional palladium catalysts. Future research should focus on expanding the scope of these novel catalysts to include reactions with this compound and exploring their mechanisms to enable rational catalyst design.
Computational and Theoretical Studies on Reaction Mechanisms
Computational and theoretical studies are powerful tools for elucidating the mechanisms of organometallic reactions. While specific computational studies on the reaction mechanisms of this compound are not yet prevalent in the literature, insights can be drawn from studies on related systems, such as the Negishi coupling.
The mechanism of palladium-catalyzed cross-coupling reactions is generally understood to involve oxidative addition, transmetalation, and reductive elimination. wikipedia.org However, the finer details, such as the nature of the active catalytic species and the transition states of the elementary steps, can be further illuminated by computational methods. For example, DFT (Density Functional Theory) calculations can help to understand the influence of ligands on the reaction pathway and predict the stereochemical outcome of reactions.
Future computational studies on the reactions of this compound could focus on:
The effect of the methoxy (B1213986) substituent on the electronic properties and reactivity of the organozinc reagent.
The mechanism of transmetalation with different catalytic systems (e.g., palladium, nickel, cobalt).
The role of solvents in the stabilization of intermediates and transition states.
Such studies would provide a deeper understanding of the factors controlling reactivity and selectivity, and guide the development of more efficient synthetic methodologies.
Scalability and Industrial Relevance of Synthetic Pathways
The scalability of synthetic pathways is a crucial consideration for the industrial application of a chemical compound. Recent advancements in flow chemistry have demonstrated the potential for the scalable and continuous synthesis of organozinc reagents, which is highly relevant for the industrial use of this compound. acs.orgacs.org
Continuous flow processes offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. The continuous formation of organozinc reagents has been achieved with high yields and can be directly coupled with subsequent reactions, such as Negishi couplings, in a continuous fashion. acs.org
The development of robust and scalable methods for the preparation of this compound and its subsequent use in industrially relevant transformations is a key area for future research. This includes the optimization of flow conditions and the integration of in-line analytical techniques for process monitoring and control. The inherent functional group tolerance of organozinc reagents makes them particularly attractive for the synthesis of complex molecules in the pharmaceutical and fine chemical industries. acs.org
Exploration of New Transformative Reactions with this compound
The reactivity of this compound extends beyond standard cross-coupling reactions. Its potential in a variety of other transformative reactions is an exciting area for exploration. The functional group tolerance of benzylic zinc reagents allows for their participation in a wide range of carbon-carbon bond-forming reactions. beilstein-journals.org
Examples of potential new transformations include:
Copper-catalyzed acylations: Benzylic zinc reagents can undergo efficient acylation with acid chlorides in the presence of a copper catalyst. acs.org
Addition to carbonyl compounds: In the presence of Lewis acids, organozinc reagents can add to aldehydes and ketones.
Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds is another potential application.
The exploration of these and other novel reactions will undoubtedly expand the synthetic utility of this compound and provide access to a wider range of complex molecular architectures.
Application in Combinatorial Chemistry and Diversity-Oriented Synthesis
Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of large libraries of structurally diverse small molecules for biological screening. nih.gov The properties of this compound, such as its functional group tolerance and reliable reactivity in cross-coupling reactions, make it an excellent candidate as a building block in these approaches.
By combining this compound with a diverse range of electrophiles in a combinatorial fashion, libraries of compounds with a common 3-methoxybenzyl moiety but varied peripheral functionality can be readily assembled. This approach could be valuable for the discovery of new bioactive molecules in drug discovery and chemical biology.
Furthermore, the incorporation of this compound into more complex DOS pathways, where the initial product undergoes further transformations to generate skeletal diversity, is a promising avenue for future research. The development of robust and high-throughput reaction conditions for reactions involving this reagent will be key to its successful application in these fields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Methoxy-benzylzinc chloride, and what analytical methods validate its purity and structure?
- Synthesis : A common route involves transmetallation of 3-Methoxybenzyl chloride (CAS: Not explicitly listed; see structural analogs in ) with zinc metal or activated zinc reagents. For example, Grignard-like methods under inert atmospheres are typical, with strict control of moisture and temperature to prevent decomposition .
- Validation :
- X-ray crystallography (if crystalline derivatives are isolated) can confirm molecular geometry, as demonstrated in related benzylidene compounds ( ).
- HRMS (High-Resolution Mass Spectrometry) ensures molecular ion accuracy (e.g., deviations < 5 ppm), as applied in tyrosine-derived oxazoles ().
- NMR spectroscopy (¹H/¹³C) identifies methoxy (-OCH₃) and benzyl-zinc bonding environments, with shifts compared to precursors like 3-Methoxybenzyl chloride ( ).
Q. How should researchers handle and store this compound to maintain its stability?
- Handling : Use inert atmospheres (argon/glovebox) to prevent oxidation or hydrolysis. Safety protocols for chlorinated compounds (e.g., PPE, fume hoods) are critical, as outlined in safety data sheets for structurally similar benzoyl chlorides ( ).
- Storage : Stable under refrigeration (2–8°C) in anhydrous solvents (tetrahydrofuran or diethyl ether), as recommended for 3-Methoxybenzyl chloride analogs ( ).
Advanced Research Questions
Q. What are the key challenges in characterizing this compound using crystallographic techniques, and how can conflicting data be resolved?
- Challenges : Air sensitivity and low crystallinity complicate single-crystal growth. Hydration or solvent adducts may alter lattice parameters, as seen in hydrazinylidene-thiadiazine systems ().
- Resolution :
- Combine powder XRD with DFT calculations to compare experimental and theoretical diffraction patterns.
- Cross-validate with spectroscopic data (e.g., IR for Zn-Cl stretches) and elemental analysis to rule out impurities ( ).
Q. How does the reactivity of this compound compare to other benzylzinc derivatives in cross-coupling reactions?
- Reactivity Profile : The methoxy group electron-donates to the aromatic ring, enhancing nucleophilicity at the benzylic position. This contrasts with electron-withdrawing substituents (e.g., nitro groups), which reduce transmetallation efficiency.
- Methodological Insight : Use kinetic studies (e.g., monitoring coupling yields with aryl halides) and DFT-based mechanistic modeling to compare activation barriers. Catalytic applications, such as thiazolium chloride-mediated reactions ( ), provide benchmarks for optimizing conditions.
Q. What methodologies are employed to analyze discrepancies between experimental and computational data for this compound’s structural parameters?
- Data Reconciliation :
- HRMS vs. Calculated Masses : Address deviations (> 0.005 Da) by checking solvent adducts or isotopic patterns, as in tyrosine-derived oxazoles ().
- NMR Chemical Shifts : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) to identify conformational or solvation effects.
- Thermogravimetric Analysis (TGA) : Resolve hydration/decomposition discrepancies in crystallographic studies ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
